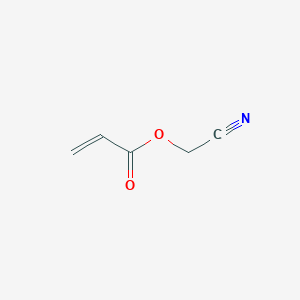
Cyanomethyl acrylate
Descripción general
Descripción
Cyanomethyl acrylate is an organic compound that contains several functional groups: a nitrile, an ester, and an alkene. It is a colorless liquid with low viscosity and is primarily used in the synthesis of various polymers and adhesives. The presence of the nitrile group makes it highly reactive, allowing it to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyanomethyl acrylate can be synthesized through several methods. One common method involves the reaction of acrylonitrile with formaldehyde in the presence of a base, followed by esterification with methanol. Another method involves the cyanoacetylation of amines, where cyanoacetic acid is reacted with an appropriate amine to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Cyanomethyl acrylate undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in Michael addition reactions due to the presence of the electron-withdrawing nitrile group.
Polymerization: It readily polymerizes in the presence of moisture or weak bases, forming high molecular weight polymers.
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Michael Addition: Catalyzed by tertiary amines such as N-methyl morpholine.
Polymerization: Initiated by free radicals or anionic catalysts.
Substitution: Requires strong nucleophiles and appropriate solvents.
Major Products Formed:
Polymers: High molecular weight polymers used in adhesives and coatings.
Substituted Derivatives: Various substituted acrylates with different functional groups.
Aplicaciones Científicas De Investigación
Cyanomethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and tissue sealants.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which cyanomethyl acrylate exerts its effects is primarily through its ability to polymerize rapidly in the presence of moisture or weak bases. The nitrile group acts as an electron-withdrawing group, making the compound highly reactive. This reactivity allows it to form strong bonds with various substrates, making it an effective adhesive .
Comparación Con Compuestos Similares
Methyl Cyanoacrylate: Contains a methyl ester group and is commonly used in superglues.
Ethyl Cyanoacrylate: Contains an ethyl ester group and is also used in adhesives.
Butyl Cyanoacrylate: Contains a butyl ester group and is used in medical adhesives.
Uniqueness: Cyanomethyl acrylate is unique due to its combination of a nitrile group and an acrylate ester, which provides it with high reactivity and versatility in various applications. Its ability to polymerize rapidly and form strong bonds makes it particularly valuable in the production of high-performance adhesives and coatings .
Propiedades
IUPAC Name |
cyanomethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQFZCWOFLFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434418 | |
| Record name | cyanomethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13818-40-1 | |
| Record name | cyanomethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)
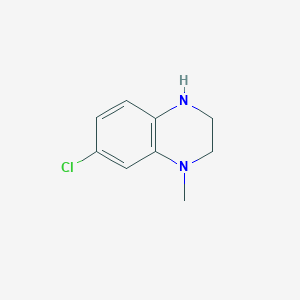
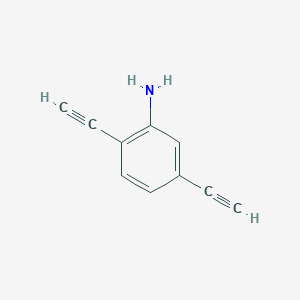
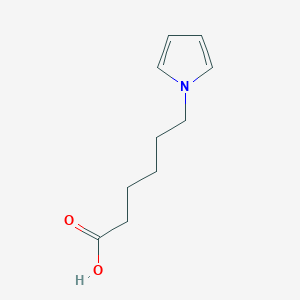
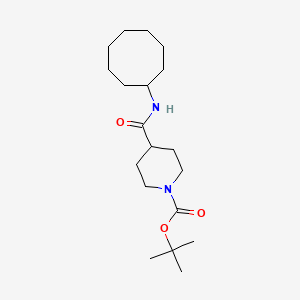
![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)

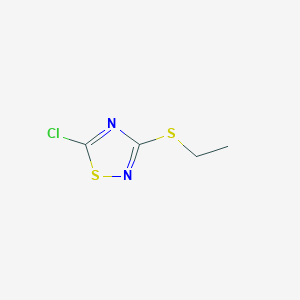

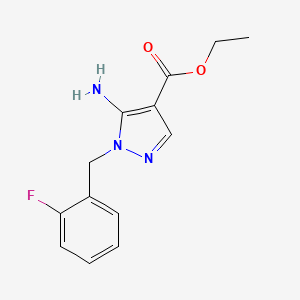
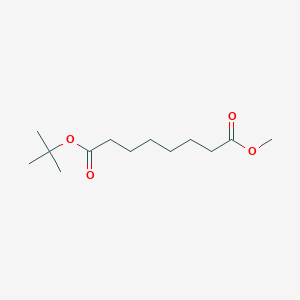
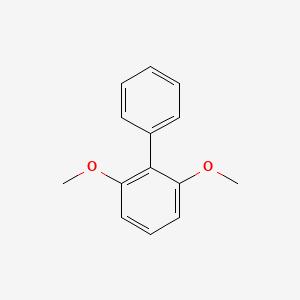
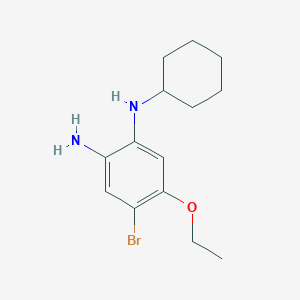
![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)
